
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-, also known as BPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPBM belongs to the class of benzoxazolone derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism Of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- is primarily based on its ability to interact with various neurotransmitter receptors in the brain, including dopamine and serotonin receptors. 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- acts as a potent antagonist of dopamine D2 receptors, which are known to be overactive in patients with schizophrenia. By blocking the activity of these receptors, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can help reduce the symptoms of schizophrenia, such as hallucinations and delusions. Additionally, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- also exhibits significant affinity for serotonin 5-HT1A and 5-HT2A receptors, which can further enhance its therapeutic effects.
Biochemical And Physiological Effects
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. Studies have demonstrated that 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can increase the release of dopamine and serotonin in the brain, which can help improve mood and reduce symptoms of depression and anxiety. Additionally, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has also been found to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters, which can further enhance its therapeutic effects.
Advantages And Limitations For Lab Experiments
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. Moreover, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- is relatively easy to synthesize and can be obtained in large quantities, making it a useful tool for studying the mechanisms of action of antipsychotic drugs. However, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- also has certain limitations, including its potential toxicity and the lack of data on its long-term effects on the brain.
Future Directions
There are several future directions for research on 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)-, including the development of novel antipsychotic drugs based on its structure and mechanism of action. Moreover, further studies are needed to investigate the long-term effects of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- on the brain and its potential for the treatment of other psychiatric disorders, such as bipolar disorder and major depression. Additionally, the use of 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- as a tool for studying the mechanisms of action of antipsychotic drugs could lead to the development of more effective and safer treatments for schizophrenia and other psychotic disorders.
Synthesis Methods
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- can be synthesized through a multi-step process involving the reaction of 6-aminobenzoxazolone with benzoyl chloride, followed by the condensation of the resulting product with 4-phenylpiperidine and formaldehyde. The final product is obtained through purification and characterization using various spectroscopic techniques.
Scientific Research Applications
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of novel antipsychotic agents. Several studies have shown that 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- exhibits potent dopamine D2 receptor antagonism, which is a key mechanism of action for antipsychotic drugs. Moreover, 2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- has also been found to possess significant affinity for serotonin 5-HT1A and 5-HT2A receptors, which are known to play a crucial role in the pathophysiology of schizophrenia.
properties
CAS RN |
104837-20-9 |
|---|---|
Product Name |
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- |
Molecular Formula |
C26H24N2O3 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
6-benzoyl-3-[(4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C26H24N2O3/c29-25(21-9-5-2-6-10-21)22-11-12-23-24(17-22)31-26(30)28(23)18-27-15-13-20(14-16-27)19-7-3-1-4-8-19/h1-12,17,20H,13-16,18H2 |
InChI Key |
UITMRROVDZOFKO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C=C4)C(=O)C5=CC=CC=C5)OC3=O |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CN3C4=C(C=C(C=C4)C(=O)C5=CC=CC=C5)OC3=O |
Other CAS RN |
104837-20-9 |
synonyms |
2(3H)-Benzoxazolone, 6-benzoyl-3-((4-phenyl-1-piperidinyl)methyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




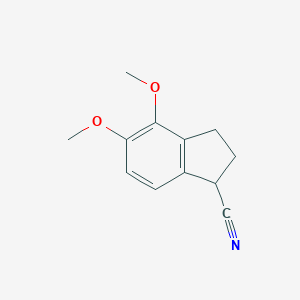
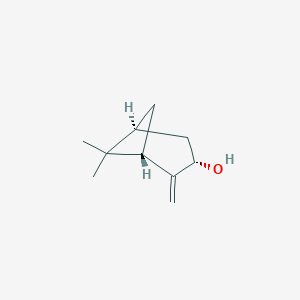
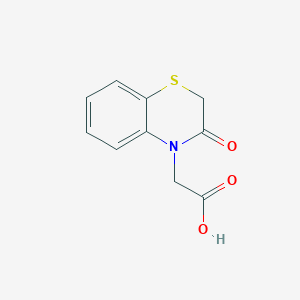
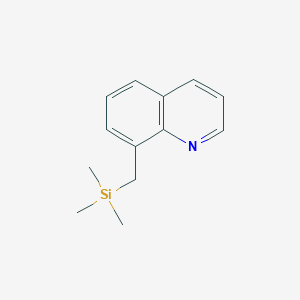
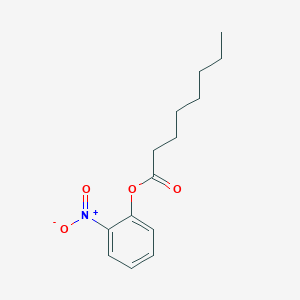


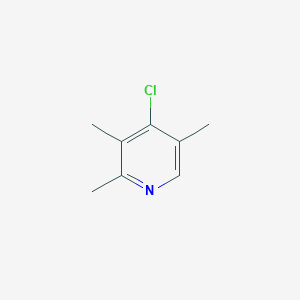


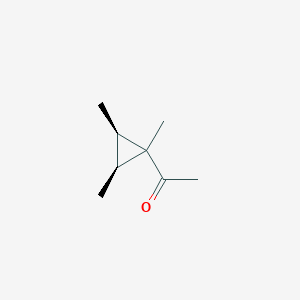
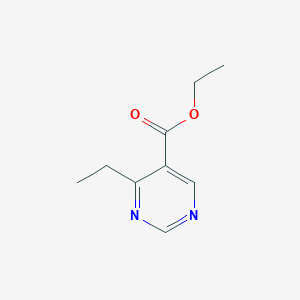
![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)